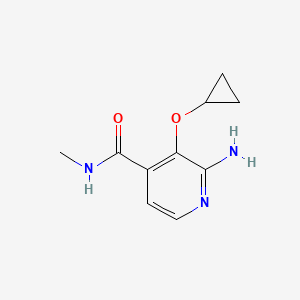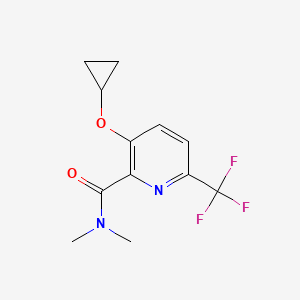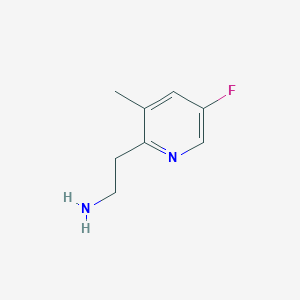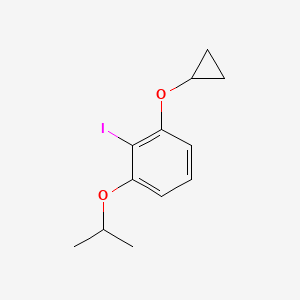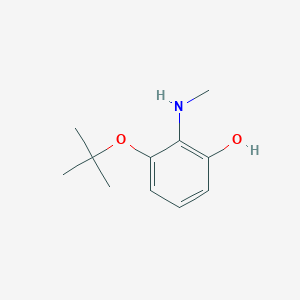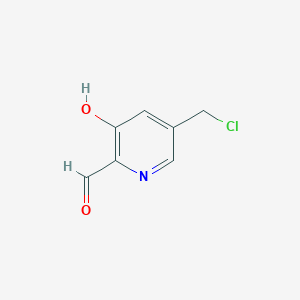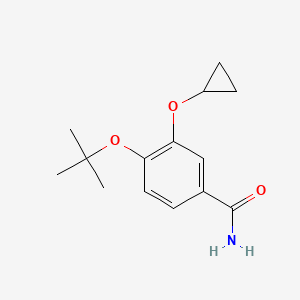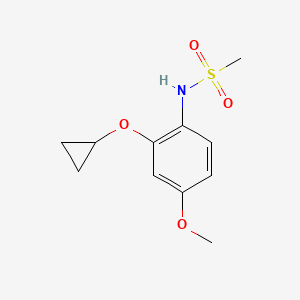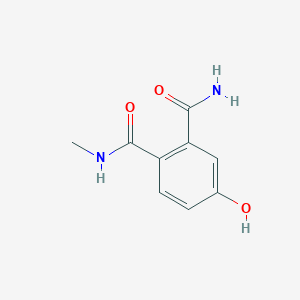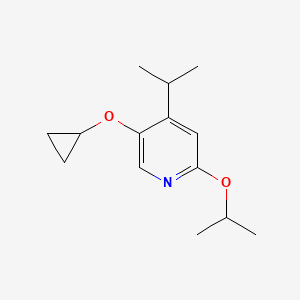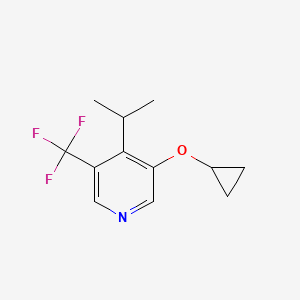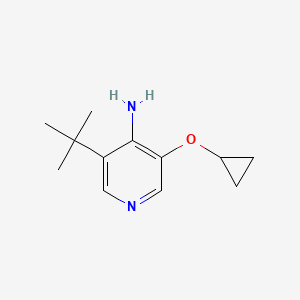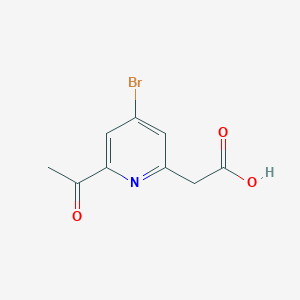
(6-Acetyl-4-bromopyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Acetyl-4-bromopyridin-2-YL)acetic acid: is a chemical compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position, an acetyl group at the 6-position, and an acetic acid moiety attached to the 2-position of the pyridine ring. It is primarily used in research and development settings and is not intended for direct human use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Acetyl-4-bromopyridin-2-YL)acetic acid typically involves the bromination of a pyridine derivative followed by acetylation and subsequent introduction of the acetic acid group. One common method involves the use of bromoacetic acid and pyridine derivatives under controlled conditions . The reaction conditions often include the use of acetic anhydride and pyridine as catalysts, with the reaction being carried out at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates .
化学反応の分析
Types of Reactions: (6-Acetyl-4-bromopyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group can be oxidized or reduced to form different functional groups.
Esterification: The acetic acid moiety can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines , thiols , or other substituted pyridines.
Oxidation Products: Oxidation can yield carboxylic acids or ketones .
Reduction Products: Reduction can produce alcohols or alkanes .
Esterification Products: Esters are formed from the reaction with alcohols.
科学的研究の応用
Chemistry: (6-Acetyl-4-bromopyridin-2-YL)acetic acid is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on various biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of compounds with specific desired properties .
作用機序
The mechanism of action of (6-Acetyl-4-bromopyridin-2-YL)acetic acid involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding , while the acetyl group can undergo nucleophilic attack . The acetic acid moiety can form hydrogen bonds with biological molecules, influencing their activity .
類似化合物との比較
- 2-(6-Bromopyridin-2-yl)acetic acid
- 2-(5-Bromopyridin-2-yl)acetic acid
- 2-(4-Bromopyridin-2-yl)acetic acid
Uniqueness: (6-Acetyl-4-bromopyridin-2-YL)acetic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of complex organic molecules and in the study of structure-activity relationships .
特性
分子式 |
C9H8BrNO3 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
2-(6-acetyl-4-bromopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)8-3-6(10)2-7(11-8)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) |
InChIキー |
VNXPVCVDUKCRDH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


